[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2,2-dichloro-1-methylcyclopropyl)methanone
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a piperazine moiety
Preparation Methods
The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2,2-dichloro-1-methylcyclopropyl)methanone typically involves multiple steps, starting with the preparation of the benzodioxole ring and the piperazine derivative. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are of interest for understanding its potential effects and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2,2-dichloro-1-methylcyclopropyl)methanone involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical effects, which are the subject of ongoing research to fully elucidate.
Comparison with Similar Compounds
When compared to similar compounds, [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2,2-dichloro-1-methylcyclopropyl)methanone stands out due to its unique structural features and potential applications. Similar compounds include:
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-pentanone
- 2-(1,3-Benzodioxol-5-ylmethyl)malonic acid These compounds share some structural similarities but differ in their specific chemical properties and potential applications.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2,2-dichloro-1-methylcyclopropyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O3/c1-16(10-17(16,18)19)15(22)21-6-4-20(5-7-21)9-12-2-3-13-14(8-12)24-11-23-13/h2-3,8H,4-7,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZKAHXXTPNQEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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